Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate molecular weight and exact mass
Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate molecular weight and exact mass
An In-Depth Technical Guide to Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate: Physicochemical Properties and Significance
For researchers, scientists, and professionals in drug development, a precise understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate, focusing on its fundamental physicochemical properties, specifically its molecular weight and exact mass. This compound, a derivative of benzyl carbamate, holds potential significance in medicinal chemistry and synthetic applications.
Core Physicochemical Properties
The foundational characteristics of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate are derived from its molecular formula, C₁₂H₁₆N₂O₄.[1] These properties are crucial for its identification, characterization, and application in experimental settings.
Molecular Structure and Identification
The structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate incorporates a benzyl protecting group attached to a carbamate linker, which is in turn bonded to a 1-amino-2-hydroxypropyl backbone. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
Caption: 2D Chemical Structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate.
The designated Chemical Abstracts Service (CAS) number for this compound is 91558-42-8.[1]
Quantitative Molecular Data
A precise determination of molecular weight and exact mass is fundamental for analytical procedures such as mass spectrometry and for stoichiometric calculations in chemical synthesis. Based on its molecular formula, the key quantitative data are summarized below.
| Property | Value | Unit |
| Molecular Formula | C₁₂H₁₆N₂O₄ | |
| Average Molecular Weight | 252.27 | g/mol |
| Exact Mass | 252.11 | Da |
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Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value typically used in stoichiometric calculations for chemical reactions.
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Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope for each element. It is a critical parameter in high-resolution mass spectrometry for the unambiguous identification of a compound.
Significance and Applications in Drug Development
While specific research on Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate is not extensively detailed in publicly available literature, its structural motifs suggest several areas of potential application, particularly within medicinal chemistry and drug discovery.
The Role of the Benzyl Carbamate Group
The benzyl carbamate (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis.[2][3] Its utility stems from its stability under a variety of reaction conditions and the multiple methods available for its selective removal, most commonly through catalytic hydrogenolysis.[2] This makes it an invaluable tool in the multi-step synthesis of complex molecules, including peptides and pharmaceutical agents.[4] The incorporation of the Cbz group in the target molecule suggests its potential role as a synthetic intermediate.
Carbamates in Medicinal Chemistry
The carbamate functional group is a prevalent feature in numerous approved drugs.[3][4] It can act as a stable surrogate for a peptide bond and can modulate the physicochemical properties of a molecule, such as its ability to permeate cell membranes.[4] Carbamate derivatives are explored for a wide range of therapeutic applications due to their ability to interact with biological targets and their chemical stability.[5]
Methodologies for Characterization
The definitive characterization of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate would involve a suite of analytical techniques to confirm its structure and purity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition by determining the exact mass.
Methodology:
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Sample Preparation: Dissolve a small quantity (e.g., 1 mg) of the synthesized compound in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
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Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
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Analysis: Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
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Data Interpretation: Compare the experimentally determined m/z value of the molecular ion peak with the calculated exact mass of C₁₂H₁₆N₂O₄ + H⁺. A mass accuracy within 5 ppm provides strong evidence for the proposed elemental composition.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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¹H NMR Analysis:
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Acquire the ¹H NMR spectrum.
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Integrate the signals to determine the relative number of protons.
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Analyze the chemical shifts (δ) to identify the types of protons (aromatic, aliphatic, etc.).
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Examine the splitting patterns (multiplicity) to determine the connectivity of adjacent protons.
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¹³C NMR Analysis:
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Acquire the ¹³C NMR spectrum.
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Analyze the chemical shifts to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).
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Structural Confirmation: The combined data from ¹H and ¹³C NMR should be consistent with the proposed structure of Benzyl[1-(aminocarbonyl)-2-hydroxypropyl]carbamate.
Caption: Workflow for the synthesis and characterization of the target compound.
References
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NextSDS. benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate — Chemical Substance Information. Available from: [Link]
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NextSDS. Benzyl carbamate — Chemical Substance Information. Available from: [Link]
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ChemBK. Benzyl carbamate - Physico-chemical Properties. Available from: [Link]
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PubChem. benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate | C11H15NO3 | CID 10262499. Available from: [Link]
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NextSDS. benzyl [1-(aminocarbonyl)-2-[(methylsulphonyl)oxy]propyl]carbamate — Chemical Substance Information. Available from: [Link]
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Nanjing Legend Pharmaceutical & Chemical Co., Ltd. Tert-Butyl[(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate|160232-08-6. Available from: [Link]
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LookChem. Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. Available from: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
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PrepChem.com. Synthesis of Benzyl carbamate. Available from: [Link]
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Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available from: [Link]
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PMC. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Available from: [Link]
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Synlett. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Available from: [Link]
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Scientific Research Publishing. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available from: [Link]
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PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
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Wikipedia. Benzyl carbamate. Available from: [Link]
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FooDB. Showing Compound Benzyl benzoate (FDB012844). Available from: [Link]
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Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]
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Acta Pharmaceutica. Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]
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